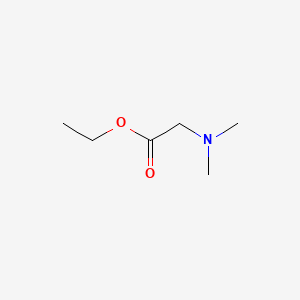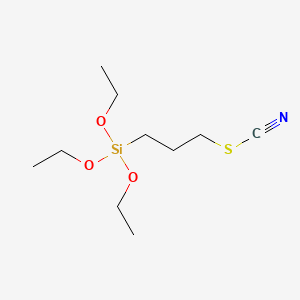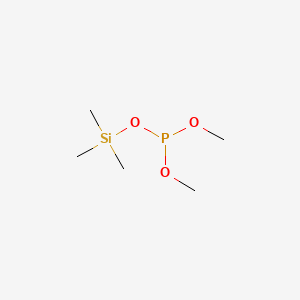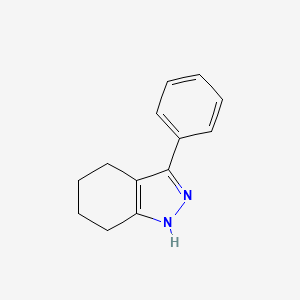
甘氨酰-亮氨酰-酪氨酸
描述
Gly-Leu-Tyr is an oligopeptide.
科学研究应用
漆酶催化的蛋白质寡聚化
甘氨酰-亮氨酰-酪氨酸三肽已被用作研究漆酶催化的蛋白质寡聚化的底物。 该过程使用毛平革菌漆酶和共肌动蛋白作为模型系统来阐明反应机理 .
2. 调节胶原纤维和细胞外基质修复 富含甘氨酰-亮氨酰-酪氨酸的水解产物已被证明通过调节胶原纤维的沉积和恢复SD大鼠细胞外基质成分来缓解光老化 .
抗氧化活性
在针对抗氧化肽的研究中,含有甘氨酰-亮氨酰-酪氨酸的水解产物表现出强大的羟基自由基清除和活性氧 (ROS) 减少活性,这可能是抗光老化的机制 .
抗焦虑样作用
甘氨酰-亮氨酰-酪氨酸密切相关的三肽序列酪氨酰-亮氨酰-甘氨酸在实验研究中已被证明具有抗焦虑样作用 .
5. 穿越人肽转运蛋白 1 (hPEPT1) 甘氨酰-亮氨酰-酪氨酸已被研究其穿越 hPEPT1 的能力,这对于药物递送和吸收过程至关重要 .
抗抑郁样活性
作用机制
Target of Action
Gly-Leu-Tyr, also known as Glycyl-leucyl-tyrosine or Glycyl-L-leucyl-L-Tyrosine or H-Gly-Leu-Tyr-OH, is a tripeptide that has been reported to display significant antioxidant activity Peptides with similar structures have been reported to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
For instance, some peptides can bind to specific receptors on the cell surface, triggering intracellular signaling pathways . Others can act as enzyme inhibitors, altering the rate of specific biochemical reactions .
Biochemical Pathways
For example, antioxidant peptides can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage . They may also exert their effects through the MAPK and NF-κB signaling pathways .
Pharmacokinetics
They are metabolized by various enzymes and excreted via the kidneys .
Result of Action
Given its reported antioxidant activity , it can be inferred that Gly-Leu-Tyr may help protect cells from oxidative stress, thereby contributing to the maintenance of cellular health and function.
Action Environment
The action, efficacy, and stability of Gly-Leu-Tyr can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of peptides. Additionally, the presence of other molecules, such as enzymes and receptors, can influence the interaction of Gly-Leu-Tyr with its targets .
生化分析
Biochemical Properties
Glycyl-leucyl-tyrosine plays a role in biochemical reactions as a substrate for various enzymes. It interacts with proteases, which cleave the peptide bonds within the tripeptide, releasing the individual amino acids. These amino acids can then participate in further metabolic processes. Glycyl-leucyl-tyrosine also interacts with transport proteins that facilitate its uptake into cells, where it can be utilized in protein synthesis or other metabolic pathways .
Cellular Effects
Glycyl-leucyl-tyrosine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cell signaling, the presence of glycyl-leucyl-tyrosine can modulate the activity of signaling proteins, leading to changes in cellular responses. It can also affect gene expression by influencing the transcription of specific genes involved in metabolic pathways. Additionally, glycyl-leucyl-tyrosine can impact cellular metabolism by providing essential amino acids for protein synthesis and other metabolic functions .
Molecular Mechanism
At the molecular level, glycyl-leucyl-tyrosine exerts its effects through binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity, depending on the specific enzyme and context. For example, glycyl-leucyl-tyrosine may inhibit proteases that cleave peptide bonds, thereby regulating protein degradation. It can also activate enzymes involved in amino acid metabolism, enhancing their catalytic activity. These interactions can lead to changes in gene expression and cellular function .
Dosage Effects in Animal Models
The effects of glycyl-leucyl-tyrosine can vary with different dosages in animal models. At low doses, the compound may have beneficial effects on cellular function and metabolism, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where a certain dosage is required to achieve the desired biological response. Exceeding this threshold can result in negative outcomes, such as cellular toxicity or metabolic imbalances .
Metabolic Pathways
Glycyl-leucyl-tyrosine is involved in various metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes such as aminopeptidases and carboxypeptidases, which cleave the peptide bonds and release the individual amino acids. These amino acids can then enter metabolic pathways, such as the citric acid cycle or the urea cycle, contributing to energy production and nitrogen metabolism .
Transport and Distribution
Within cells and tissues, glycyl-leucyl-tyrosine is transported and distributed by specific transporters and binding proteins. These transporters facilitate the uptake of the tripeptide into cells, where it can be utilized in various metabolic processes. The distribution of glycyl-leucyl-tyrosine within tissues can also affect its localization and accumulation, influencing its biological activity and function .
Subcellular Localization
The subcellular localization of glycyl-leucyl-tyrosine can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell, such as the cytoplasm, mitochondria, or lysosomes. This localization can be influenced by targeting signals or post-translational modifications, which direct the tripeptide to its appropriate cellular destination. The activity of glycyl-leucyl-tyrosine can vary depending on its subcellular localization, affecting its interactions with other biomolecules and its overall biological effects .
属性
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-10(2)7-13(19-15(22)9-18)16(23)20-14(17(24)25)8-11-3-5-12(21)6-4-11/h3-6,10,13-14,21H,7-9,18H2,1-2H3,(H,19,22)(H,20,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWYPMDMDYCKMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80962874 | |
| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4306-24-5 | |
| Record name | NSC89639 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89639 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Gly-Leu-Tyr can be a substrate for various enzymes, including aminopeptidases and laccases.
- Aminopeptidases: These enzymes cleave the N-terminal amino acid from peptides. For Gly-Leu-Tyr, aminopeptidase I from Bacillus stearothermophilus hydrolyzes the peptide, releasing glycine and leaving Leu-Tyr. [] The enzyme exhibits cooperative binding with ANS (8-anilino-1-naphthalenesulfonic acid), a fluorescent probe, suggesting conformational changes upon ligand binding that may be related to activity regulation. []
- Laccases: These enzymes oxidize phenolic compounds, including tyrosine residues. In the case of Gly-Leu-Tyr, laccase from Trametes hirsuta specifically oxidizes the tyrosine residue. [] This oxidation can lead to the formation of crosslinks with other tyrosine residues, resulting in protein oligomerization. [, ] For instance, laccase effectively polymerized gliadin proteins, impacting dough rheology and bread characteristics. []
ANone:
- Spectroscopic data:
- NMR: Detailed NMR studies, including crystal structures with solvents like dimethylsulfoxide and 2-propanol, reveal that Gly-Leu-Tyr can adopt various conformations, including antiparallel pleated sheets and beta-turn structures. The leucine side chain shows flexibility, adopting different rotamers. [, ]
- UV-Vis and ESR: These techniques were used to study copper(II) complexes of tyrosine-containing tripeptides, including Gly-Leu-Tyr. The studies indicate that the phenolic hydroxy group of tyrosine does not directly coordinate with the copper ion under the tested conditions. []
ANone: While specific stability data for Gly-Leu-Tyr under various conditions are limited in the provided research, general observations can be made:
- Proteolytic Degradation: As a peptide, Gly-Leu-Tyr is susceptible to hydrolysis by proteases, as demonstrated by its use as a substrate for aminopeptidases. [, ]
- Oxidation: The tyrosine residue within Gly-Leu-Tyr is prone to oxidation, particularly by enzymes like laccases. [, ] This oxidation can lead to changes in its structure and potential cross-linking with other molecules.
A: Gly-Leu-Tyr was used as a model substrate to study the transport activity of OppA, a protein involved in oligopeptide uptake in bacteria. Research showed that the presence of OppA significantly enhanced the transport of Gly-Leu-Tyr into Escherichia coli cells. [] Interestingly, the study also revealed that OppA could bind to and increase the uptake of certain aminoglycoside antibiotics, suggesting a potential mechanism for increasing antibiotic sensitivity in bacteria. []
ANone: Several analytical techniques are employed to study Gly-Leu-Tyr and its interactions, including:
- High-Performance Liquid Chromatography (HPLC): Used to separate and purify Gly-Leu-Tyr from complex mixtures. [, ]
- Mass Spectrometry (MS): Techniques like MALDI-TOF MS and TOF/TOF MS are used to identify and characterize Gly-Leu-Tyr, its degradation products, and reaction intermediates. []
- Spectroscopic Techniques: UV-Vis and ESR spectroscopy are used to investigate the interactions of Gly-Leu-Tyr with metal ions, like copper(II). [, ]
- Enzyme Assays: Various assays measure the activity of enzymes like aminopeptidases and laccases using Gly-Leu-Tyr as a substrate, often monitoring changes in absorbance or fluorescence. [, , ]
A: Yes, research suggests that Gly-Leu-Tyr may be a naturally occurring peptide. A study on peptide inhibitors of angiotensin I-converting enzyme (ACE) isolated from dried bonito (a type of fish) identified Gly-Leu-Tyr-Pro as one of the active peptides. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















